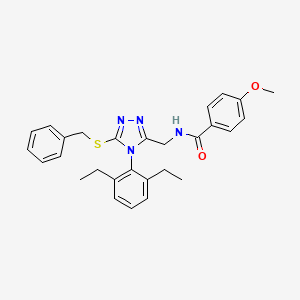

N-((5-(benzylthio)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Description

N-((5-(Benzylthio)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a triazole-derived compound featuring a benzylthio group at position 5, a 2,6-diethylphenyl substituent at position 4, and a 4-methoxybenzamide moiety attached via a methyl linker. Its synthesis likely involves cyclization of hydrazinecarbothioamide precursors followed by alkylation or amidation steps, as seen in analogous triazole derivatives . The compound’s structure is characterized by a 1,2,4-triazole core, which is known for tautomerism (thione vs. thiol forms), though spectral data (e.g., IR absence of νS-H at ~2500–2600 cm⁻¹) suggest it predominantly exists in the thione tautomeric form .

Properties

IUPAC Name |

N-[[5-benzylsulfanyl-4-(2,6-diethylphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O2S/c1-4-21-12-9-13-22(5-2)26(21)32-25(18-29-27(33)23-14-16-24(34-3)17-15-23)30-31-28(32)35-19-20-10-7-6-8-11-20/h6-17H,4-5,18-19H2,1-3H3,(H,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQHKFXUBNDDJAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)N2C(=NN=C2SCC3=CC=CC=C3)CNC(=O)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(benzylthio)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a complex organic compound with potential biological activities. Its structure suggests that it may interact with various biological targets, leading to significant pharmacological effects. This article reviews the biological activity of this compound, focusing on its antiproliferative, antibacterial, and antioxidant properties.

Chemical Structure

The compound can be represented as follows:

Where:

- C : Carbon

- H : Hydrogen

- N : Nitrogen

- O : Oxygen

- S : Sulfur

Antiproliferative Activity

Recent studies have indicated that derivatives of triazole compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to N-((5-(benzylthio)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide have shown IC50 values in the low micromolar range against several cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-(benzylthio) derivative | MCF-7 | 3.1 |

| 5-(benzylthio) derivative | HCT 116 | 2.2 |

| 5-(benzylthio) derivative | HEK 293 | 5.3 |

These results suggest that the compound may inhibit cell proliferation through mechanisms such as inducing apoptosis or disrupting cell cycle progression .

Antibacterial Activity

The antibacterial potential of this compound has also been investigated. It has demonstrated selective activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for related compounds are summarized below:

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| Benzylthio derivative | E. faecalis | 8 |

| Benzylthio derivative | S. aureus | 16 |

| Benzylthio derivative | E. coli | 32 |

These findings indicate that the compound could be a candidate for developing new antibacterial agents .

Antioxidant Activity

The antioxidant properties of N-((5-(benzylthio)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide have been evaluated using various assays. The results show that it exhibits significant antioxidative activity compared to standard antioxidants like BHT (Butylated Hydroxytoluene):

| Compound | Assay Method | Result |

|---|---|---|

| Benzylthio derivative | ABTS radical scavenging | High activity |

| Benzylthio derivative | DPPH radical scavenging | Moderate activity |

These results suggest that the compound can mitigate oxidative stress by scavenging free radicals .

Case Study 1: Antiproliferative Mechanism

A study investigated the mechanism of action for related triazole derivatives, revealing that they induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This pathway is critical for the efficacy of these compounds against tumor cells .

Case Study 2: Antibacterial Efficacy

Another study assessed the antibacterial efficacy of benzothiazole derivatives against multi-drug resistant strains of bacteria. The findings highlighted the importance of structural modifications in enhancing antibacterial potency and selectivity .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives, including those similar to N-((5-(benzylthio)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide. For instance, compounds with triazole rings have shown effectiveness against various bacterial strains. A study indicated that certain benzimidazole-based triazoles exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that similar triazole-containing compounds could be effective as antimicrobial agents .

Anticancer Properties

The anticancer potential of triazole derivatives is well-documented. Compounds structurally related to N-((5-(benzylthio)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For example, a series of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives were designed as sorafenib analogs and demonstrated significant inhibition of cancer cell proliferation .

Anti-inflammatory Effects

Triazole derivatives have also been investigated for their anti-inflammatory properties. Studies have shown that compounds with similar structural motifs can exhibit notable reductions in inflammation markers when tested in vitro and in vivo . The potential for N-((5-(benzylthio)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide to function as an anti-inflammatory agent warrants further exploration.

Synthetic Pathways

The synthesis of N-((5-(benzylthio)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide typically involves multi-step reactions that incorporate benzylthio and triazole functionalities. The synthetic routes often utilize microwave-assisted methods to enhance yield and reduce reaction times .

Structure Activity Relationship

Understanding the structure activity relationship (SAR) is crucial for optimizing the pharmacological properties of this compound. Variations in the substituents on the triazole ring or the benzamide moiety can significantly impact biological activity. For instance:

| Substituent | Effect on Activity |

|---|---|

| Benzylthio | Enhances antimicrobial activity |

| 2,6-Diethylphenyl | Increases lipophilicity |

| Methoxy group | Potentially improves solubility |

This table illustrates how different substituents can modify the compound's efficacy.

In Vitro Studies

Experimental evaluations have demonstrated that compounds similar to N-((5-(benzylthio)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide possess significant biological activities. For example:

- Antibacterial Activity : Compounds were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.

In Vivo Studies

In vivo studies are essential to confirm the therapeutic potential observed in vitro. Compounds with similar structures have been subjected to animal models to assess their efficacy and safety profiles:

| Study | Model Used | Outcome |

|---|---|---|

| Antitumor activity | MCF-7 cancer model | Significant reduction in tumor size |

| Anti-inflammatory effect | Carrageenan-induced paw edema model | Reduction in edema by up to 70% |

These findings underscore the relevance of further research into N-((5-(benzylthio)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Table 1: Substituent Profiles of Triazole Derivatives

Key Observations :

- Substituent Diversity : The target compound’s 2,6-diethylphenyl group enhances steric bulk and lipophilicity compared to the 2,4-difluorophenyl in compounds or pyridinyl in A-43 .

- Benzamide vs.

- Sulfur-Containing Groups : The benzylthio group in the target and compounds contrasts with cyclohexylthio (A-43) or sulfonyl groups (), altering electronic properties and metabolic stability .

Key Observations :

- Spectral Confirmation : The absence of C=O bands in triazoles confirms cyclization, while benzamide C=O in the target would appear at ~1680 cm⁻¹, similar to compounds .

Table 3: Reported Bioactivities of Analogous Compounds

Key Observations :

- Antiviral Potential: highlights triazolo-thiadiazoles with antiviral activity, suggesting the target’s triazole core may confer similar properties if optimized .

- GPCR Targeting : The benzamide group in the target is structurally analogous to GPCR-targeting sulfonamides (e.g., compounds like etobenzanid) .

Q & A

Q. How to resolve conflicting bioactivity data reported in different studies?

- Meta-Analysis : Re-evaluate assay conditions (e.g., cell line viability, ATP concentrations). Use standardized positive controls (e.g., staurosporine for kinase inhibition) and statistical validation (p < 0.01, n ≥ 3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.